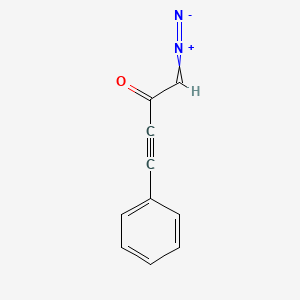![molecular formula C₁₄H₂₂O₄ B1146438 (1R,5R,6R)-rel-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester CAS No. 1217834-81-5](/img/new.no-structure.jpg)
(1R,5R,6R)-rel-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,5R,6R)-rel-5-(1-Ethylpropoxy)-7-oxabicyclo[410]hept-3-ene-3-carboxylic Acid Ethyl Ester is a complex organic compound with a unique bicyclic structure This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5R,6R)-rel-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the bicyclic core through cyclization reactions, followed by the introduction of the ethylpropoxy group and the carboxylic acid ester functionality. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Industrial production also emphasizes the use of green chemistry principles to minimize waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,5R,6R)-rel-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can lead to a variety of functionalized derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1R,5R,6R)-rel-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure makes it a valuable compound for exploring new synthetic methodologies and reaction mechanisms.
Biology
In biological research, this compound may be investigated for its potential biological activity. Studies could focus on its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its effects at the molecular level.
Medicine
In medicine, researchers may explore the compound’s potential as a therapeutic agent. Its unique structure could provide a basis for developing new drugs with specific targets and mechanisms of action.
Industry
In industrial applications, the compound could be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mécanisme D'action
The mechanism of action of (1R,5R,6R)-rel-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. Understanding the molecular pathways involved can provide insights into its potential therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (1R,5R,6R)-rel-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester include other bicyclic compounds with similar functional groups. Examples include:
- (1R,5R,6R)-rel-5-(1-Methylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester
- (1R,5R,6R)-rel-5-(1-Ethylbutoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry. This combination imparts distinct reactivity and potential biological activity, setting it apart from other similar compounds.
Propriétés
Numéro CAS |
1217834-81-5 |
|---|---|
Formule moléculaire |
C₁₄H₂₂O₄ |
Poids moléculaire |
254.32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dibenzyl [(2R)-2,3-dihydroxy-3-methyl-4-phenylmethoxybutyl] phosphate](/img/structure/B1146356.png)





![3-[(3R,4S)-1-Benzyl-3,4-dimethylpiperidin-4-yl]phenol](/img/structure/B1146377.png)
![(5'S,8'S,11'R,13'S,14'S,17'R)-11'-[4-(dimethylamino)phenyl]-17'-ethynyl-13'-methylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-5',17'-diol](/img/structure/B1146378.png)
![(2R,3R)-2,3-bis[(2,3,6-trideuterio-4-hydroxy-5-methoxyphenyl)methyl]butane-1,4-diol](/img/structure/B1146379.png)
